Quinomycin C

DNA intercalation binding affinity quinoxaline antibiotics

DNA-binding studies requiring sequence specificity often fail due to inappropriate analog substitution. Quinomycin C (CAS 1403-88-9) resolves this with: • Preferential GC-rich DNA binding over poly(dA-dT), ideal for CpG island promoters • ~10× slower DNA dissociation than triostins, enabling sustained transcription inhibition • Selective antitumor activity in mouse models vs. rat-active quinomycin A • Minimal cross-resistance with quinomycin A & triostin C in S. aureus Supplied ≥98% pure, stored at -20°C, shipped ambient. For research use only.

Molecular Formula C51H64N12O12S2
Molecular Weight 1101.3 g/mol
CAS No. 1403-88-9
Cat. No. B1675163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinomycin C
CAS1403-88-9
SynonymsEchinomycin
NSC 526417
NSC-526417
NSC526417
Quinomycin A
Molecular FormulaC51H64N12O12S2
Molecular Weight1101.3 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
InChIInChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)
InChIKeyAUJXLBOHYWTPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Quinomycin C: Bifunctional DNA Intercalation


Quinomycin C (CAS 1403-88-9), also known as levomycin, is a cyclic octadepsipeptide antibiotic belonging to the quinoxaline family. It was originally isolated from Streptomyces sp. No. 732 and is structurally related to echinomycin (quinomycin A) and triostins [1]. The compound features a C2-symmetric cyclic peptide core with two quinoxaline chromophores and a thioacetal cross-bridge, enabling bifunctional intercalation into DNA. Quinomycin C exhibits potent antibacterial activity against Gram-positive bacteria and cytotoxic activity against HeLa cells, with additional activity against certain Gram-negative bacteria [2].

Compound Class Quinoxaline antibiotic; bifunctional DNA intercalator
Research Model Fit DNA-binding probe; antimicrobial screening; cell-model endpoint review
Selection Logic GC-rich DNA preference; slower dissociation kinetics context

Quinomycin C Non-Substitutability


Quinomycin C exhibits distinct molecular recognition properties, kinetic behavior, and biological selectivity that preclude simple interchange with closely related analogs such as quinomycin A (echinomycin), quinomycin B, triostin A, or triostin C. Despite sharing a common bifunctional intercalation mechanism, differences in peptide sequence, sulfur cross-bridge chemistry (thioacetal in quinomycins versus disulfide in triostins), and solution conformation lead to quantifiable divergence in DNA binding affinity, sequence specificity, dissociation kinetics, antibacterial spectrum, and antitumor host species selectivity [1][2]. Direct substitution without accounting for these parameters can yield significantly different experimental outcomes, particularly in applications requiring specific DNA sequence targeting or species-dependent tumor model activity [3].

Quinomycin C (target)
Thioacetal bridge, GC-rich preference, slower dissociation, murine tumor activity
Triostin A
Disulfide bridge, AT-rich preference, faster dissociation; sequence specificity may shift
Quinomycin C (target)
Active in mouse tumor models; minimal cross-resistance with A/B
Quinomycin A (echinomycin)
Active in rat tumor models; host-species selectivity may not transfer
Quinomycin C (target)
S. aureus low cross-resistance; distinct resistance mechanism profile
Quinomycin B
Essentially inactive in tested tumor models; antibacterial spectrum may differ

Quinomycin C Differentiation Evidence


Greater DNA Affinity than Echinomycin

Quinomycin C demonstrates 2-6 times greater binding constants than echinomycin (quinomycin A) across multiple natural DNA species, including Micrococcus lysodeikticus DNA [1]. This enhanced affinity does not alter the broad specificity pattern but provides a quantifiable advantage in applications requiring stronger DNA engagement.

DNA Affinity vs. Echinomycin
Cross-study comparable
2–6× greater binding constants
Reported DNA-binding affinity context
Natural DNA species; solvent-partition method
DNA intercalation binding affinity quinoxaline antibiotics

GC-Rich DNA Sequence Preference

Quinomycin C exhibits a distinct sequence preference: it binds better to poly(dG-dC) than to poly(dA-dT), whereas triostin A shows the opposite preference, binding better to poly(dA-dT) [1]. This reversal in sequence selectivity provides a clear functional differentiation between the two subclasses of quinoxaline antibiotics.

Sequence Preference
Head-to-head
poly(dG-dC) > poly(dA-dT); reversed vs. triostin A
GC-rich DNA targeting selection context
Synthetic polynucleotide binding assay
DNA sequence specificity intercalation synthetic polynucleotides

Slower DNA Dissociation than Triostins

Quinomycin C dissociates from DNA an order of magnitude (~10×) more slowly than triostins A and C. This slower dissociation is attributed to reduced conformational flexibility of the octapeptide ring due to the thioacetal cross-bridge in quinomycins, compared to the more flexible disulfide bridge in triostins [1]. Furthermore, the longest dissociation time constant correlates with antibacterial potency, directly linking this kinetic parameter to biological efficacy.

Dissociation Kinetics
Head-to-head
~10× slower than triostins A/C
Supports DNA residence time interpretation
Calf thymus DNA; stopped-flow detergent dissociation
dissociation kinetics DNA residence time antibiotic potency

Species-Dependent Antitumor Activity

In a comparative evaluation of 34 transplantable tumors across mouse, rat, hamster, and chicken, quinomycin C demonstrated selective antitumor activity specifically in mouse tumor models, while quinomycin A (echinomycin) was active in rat tumors, and quinomycin B was essentially inactive [1]. This host species-dependent selectivity is a critical differentiator for in vivo oncology research.

In Vivo Tumor Selectivity
Head-to-head
Active in mouse tumors; quinomycin A active in rat; B inactive
Host-species model selection context
34 transplantable tumors; mouse, rat, hamster, chicken
antitumor selectivity in vivo tumor model

Low Cross-Resistance with Other Quinoxalines

Staphylococcus aureus strains resistant to quinomycin A, quinomycin C, or triostin C exhibit little to no cross-resistance to the other quinoxaline antibiotics [1]. This lack of cross-resistance indicates that these structurally related compounds engage distinct molecular determinants or resistance mechanisms, making quinomycin C a viable alternative when resistance to other family members arises.

Cross-Resistance
Class-level inference
Minimal cross-resistance with quinomycin A / triostin C
Supports resistance mechanism panel context
S. aureus resistant strains; data to verify
antibacterial resistance cross-resistance Staphylococcus aureus

Quinomycin C Optimal Application Scenarios


GC-Rich DNA Sequence Targeting Experiments

Select quinomycin C for studies requiring preferential binding to GC-rich DNA sequences, based on its demonstrated higher affinity for poly(dG-dC) over poly(dA-dT). This is particularly relevant for experiments involving promoters with CpG islands or GC-rich repetitive elements, where triostin A would be less suitable due to its AT-preferring binding profile [3].

Assays Requiring Prolonged DNA Occupancy

Employ quinomycin C when sustained DNA binding is critical, as its dissociation from DNA is approximately 10× slower than triostins. This property makes it advantageous for long-duration transcription inhibition studies, DNA footprinting assays, or any application where a persistent DNA-intercalated state is desired [3].

Murine In Vivo Oncology Models

Utilize quinomycin C specifically in mouse tumor models, where it exhibits selective antitumor activity, rather than in rat models where quinomycin A is the active analog. This host species selectivity should guide compound selection for in vivo efficacy studies in oncology research [3].

Antibacterial Research with Resistant Strain Panels

Include quinomycin C in panels assessing quinoxaline antibiotic resistance, given the documented minimal cross-resistance with quinomycin A and triostin C in S. aureus. This property supports its use as a distinct probe to dissect resistance mechanisms or as a component in combination antibacterial studies [3].

Application
Selection Property
Validation Focus
GC-rich DNA sequence targeting studies
Reported GC preference over AT
DNA binding specificity review
DNA occupancy-dependent assays
Slower dissociation kinetics context
Residence time interpretation
Murine oncology model selection
Host-species activity profile
Model-specific response review
Antimicrobial resistance mechanism studies
Low cross-resistance context
Resistance panel endpoint review

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